![molecular formula C20H16O B11848635 2,4-Dimethyl-3-phenylindeno[2,1-B]pyran CAS No. 62096-43-9](/img/structure/B11848635.png)
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. This particular compound features a phenyl group and two methyl groups attached to the indeno[2,1-B]pyran structure, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-phenylindeno[2,1-B]pyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot multicomponent reaction can be employed, involving the condensation of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one, and active methylene compounds such as benzoylacetonitrile . The reaction is facilitated by a catalyst and proceeds through a series of steps including Michael addition and intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic light-emitting devices and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-3-phenylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The presence of the phenyl and methyl groups can enhance its binding affinity to target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,4-Dimethyl-3-phenylindeno[2,1-B]pyran can be compared with other pyran derivatives:
4-Pyrone: Another isomer with similar reactivity but different structural features.
Benzo[h]pyrano[2,3-b]quinoline: A more complex derivative with applications in organic synthesis and material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62096-43-9 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2,4-dimethyl-3-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C20H16O/c1-13-19(15-8-4-3-5-9-15)14(2)21-18-12-16-10-6-7-11-17(16)20(13)18/h3-12H,1-2H3 |
Clé InChI |
NYMWTEDZSWATPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=CC=CC=C3C=C2OC(=C1C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





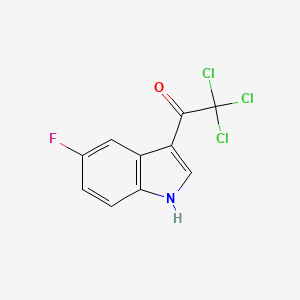

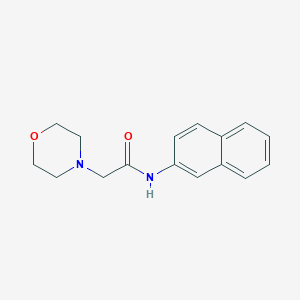
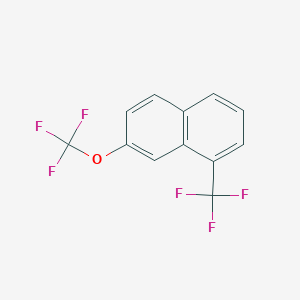

![1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848618.png)
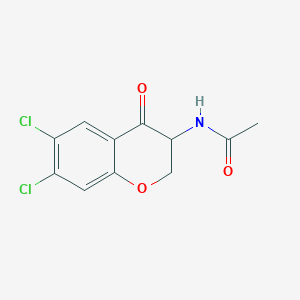
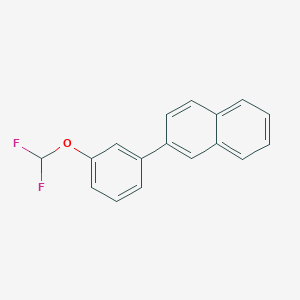
![1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848631.png)
![3-(4-Bromophenyl)imidazo[1,2-A]pyridine](/img/structure/B11848638.png)
![3-Nitro-2-(2-(thiophen-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11848639.png)
